molecular formula C18H25N3O5 B555347 L-Lysine 7-amido-4-methylcoumarin acetate salt CAS No. 201853-23-8

L-Lysine 7-amido-4-methylcoumarin acetate salt

Cat. No. B555347
CAS RN: 201853-23-8
M. Wt: 303,36*60,05 g/mole
InChI Key: WDJKEVUJJYOHPM-ZOWNYOTGSA-N
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Description

L-Lysine 7-amido-4-methylcoumarin acetate salt is an off-white to white crystalline powder . It forms a colorless, clear solution when dissolved 5% in water . It is a substrate for aminopeptidase b, yielding a blue fluorescent solution upon cleavage .


Molecular Structure Analysis

The molecular formula of this compound is C18H25N3O5 . Its molecular weight is 363.4 g/mol . The InChIKey, a unique identifier for chemical substances, is WDJKEVUJJYOHPM-ZOWNYOTGSA-N .


Chemical Reactions Analysis

This compound is a substrate for aminopeptidase b . Upon cleavage by the enzyme, it yields a blue fluorescent solution .


Physical And Chemical Properties Analysis

This compound is an off-white to white crystalline powder . It forms a colorless, clear solution when dissolved 5% in water . It has a molecular weight of 363.4 g/mol .

Scientific Research Applications

Fluorescent Probes and Assays

  • Fluorogenic Substrates for Enzyme Assays : L-Lysine 7-amido-4-methylcoumarin acetate salt derivatives, such as L-Arginine-4-methylcoumaryl-7-amide, are useful fluorogenic substrates for sensitive determinations of enzymes like trypsin and papain. They serve as key fluorescence amines in these assays (Kanaoka et al., 1977).

  • Molecular Probes for Protease Detection : Compounds containing L-lysine 4-methylcoumaryl-7-amide are employed in molecular probes for detecting serine proteases. The probes exhibit blue-fluorescence emission, indicating the presence of enzymes like trypsin, α-chymotrypsin, and nattokinase (Ishida et al., 2021).

  • High-Throughput Screening of Enzyme Inhibitors : In an improved fluorogenic histone deacetylase assay for high-throughput screening, peptides with an epsilon-acetylated lysyl moiety adjacent to a 4-methylcoumarin-7-amide moiety were used. The assay measures the HDAC activity through fluorescence increase proportional to deacetylated substrate molecules (Wegener et al., 2003).

Biomedical Applications

  • Biodegradable Polymer for Drug Delivery : A lysine-based pseudo-protein, which includes methylcoumarin for photocontrollable crosslinking, has been developed for efficient delivery of anticancer drugs. This approach leverages the structural versatility of amino acid-based poly(ester amide)s (Ji et al., 2017).

  • Synthetic Substrates for Enzymatic Assays : The synthesis of 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside from chitin demonstrates its use as a novel synthetic substrate for fluorometric assays of lysozyme. This method allows for direct determination of lysozyme concentration in biological materials (Inaba Toyoaki et al., 1984).

  • Protein−Lipid Oxidation Product Interaction : A study on the reactivity of lysine moieties toward γ-hydroxy-α,β-unsaturated epoxides used N2-acetyl-l-lysine 4-methylcoumar-7-ylamide as a model reagent. This research contributes to understanding protein-lipid interactions in lipid oxidation (Lederer, 1996).

Diagnostic Applications

  • Diagnosis of Aspartylglucosaminuria : The fluorogenic substrate L-Aspartic acid-β-7-amido-4-methylcoumarin has been used in a sensitive assay for diagnosing aspartylglucosaminuria, a rare genetic disorder. This assay can detect significantly reduced glycoasparaginase activity in patients and heterozygotes (Vozyi et al., 1993).

  • Soil Leucine Aminopeptidase Activity Assay : The fluorescent dye and substrate L-leucine-7-amido-4-methylcoumarin (L-leucine-AMC) have been used in a microplate fluorimetric assay to measure soil leucine aminopeptidase activity. This method simplifies and standardizes the assay for ecological and environmental studies (Wang et al., 2019).

Safety and Hazards

The safety data sheet advises to avoid the formation of dust and aerosols . It should be stored at -15°C and protected from light . In case of contact with eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

properties

IUPAC Name

acetic acid;(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJKEVUJJYOHPM-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647386
Record name Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201853-23-8
Record name Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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